
Carfecillin
Descripción general
Descripción
La carbenicilina es una penicilina de amplio espectro activa contra una amplia gama de bacterias, incluyendo Pseudomonas aeruginosa . Se usa ampliamente en el tratamiento de infecciones graves causadas por Pseudomonas u otros bacilos Gram-negativos . La carbenicilina fenilo está diseñada para mejorar la absorción oral, después de lo cual la hidrólisis en el cuerpo libera carbenicilina libre .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La carbenicilina fenilo se sintetiza mediante la esterificación de la carbenicilina con fenol. La reacción generalmente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .
Métodos de Producción Industrial: En entornos industriales, la producción de carbenicilina fenilo implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso incluye pasos de purificación como la cristalización y la filtración para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La carbenicilina fenilo se somete a hidrólisis en el cuerpo para liberar carbenicilina . La reacción de hidrólisis es catalizada por esterasas presentes en la mucosa intestinal .
Reactivos y Condiciones Comunes:
Hidrólisis: Agua y esterasas.
Esterificación: Fenol, carbenicilina y agentes deshidratantes como DCC.
Principales Productos Formados:
Hidrólisis: Carbenicilina y fenol.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Mechanism of Action
Carfecillin is absorbed well when administered orally, with peak serum levels typically reached within one hour after ingestion. Studies indicate that urinary levels after a 1000 mg dose are sufficient for treating infections caused by Pseudomonas aeruginosa, although serum levels may not be adequate for systemic infections in patients with renal impairment . The mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-negative bacteria.
Urinary Tract Infections
This compound has been primarily utilized in treating urinary tract infections (UTIs). Clinical studies have shown varying success rates depending on the complexity of the infection:
- Simple UTIs : In trials involving patients with uncomplicated UTIs, this compound demonstrated a high efficacy rate, with complete eradication of infection in 100% of cases .
- Complicated UTIs : For patients with complicated UTIs, the efficacy rate was lower. In one study involving 20 patients, the overall effective rate was 65%, with significant improvement noted in cases caused by E. coli and Proteus mirabilis .
Study Type | Patient Group | Total Patients | Effective Cases | Efficacy Rate |
---|---|---|---|---|
Clinical Trial | Simple UTI | 8 | 8 | 100% |
Clinical Trial | Complicated UTI | 20 | 13 | 65% |
Side Effects and Tolerability
This compound is generally well tolerated, with minimal side effects reported. In clinical trials, side effects were virtually absent except for mild nausea in a small number of patients . This favorable tolerability profile makes it a suitable option for outpatient treatment.
Case Study 1: Efficacy in Hospitalized Patients
In a study involving 35 hospitalized patients treated with a seven-day course of this compound, infection was eradicated in 21 cases (60%). Notably, among those infected with Pseudomonas aeruginosa, eradication was achieved in 67% of cases . The study highlighted the drug’s effectiveness even among patients with severe urinary tract conditions.
Case Study 2: Long-term Use and Resistance
A longitudinal study evaluated the long-term use of this compound in chronic UTI patients. Results indicated that while this compound was effective initially, there was an observed increase in resistance among certain bacterial strains over time. This emphasizes the need for ongoing monitoring and potential adjustments in treatment protocols to mitigate resistance development .
Mecanismo De Acción
La carbenicilina fenilo ejerce su actividad antibacteriana interfiriendo con la síntesis final de la pared celular de las bacterias susceptibles . Las penicilinas acilan el dominio C-terminal de la transpeptidasa sensible a la penicilina al abrir el anillo lactámico . Esta inactivación de la enzima evita la formación de un enlace cruzado de dos cadenas lineales de peptidoglicano, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana .
Compuestos Similares:
Carbenicilina: El compuesto principal de la carbenicilina fenilo, se usa por vía parenteral.
Ticarcilina: Una carboxipenicilina con un espectro de actividad más amplio contra bacterias Gram-negativas.
Singularidad de la Carbenicilina Fenilo: La carbenicilina fenilo es única debido a su mayor absorción oral en comparación con la carbenicilina . La modificación del éster fenilo permite que se administre por vía oral, lo que lo hace más conveniente para los pacientes .
Comparación Con Compuestos Similares
Carbenicillin: The parent compound of carbenicillin phenyl, used parenterally.
Ticarcillin: A carboxypenicillin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Carbenicillin Phenyl: Carbenicillin phenyl is unique due to its enhanced oral absorption compared to carbenicillin . The phenyl ester modification allows it to be administered orally, making it more convenient for patients .
Actividad Biológica
Carfecillin, a phenyl ester of carbenicillin, exhibits significant antibacterial properties and has been studied for its pharmacokinetics, efficacy in treating infections, and its hydrolysis characteristics. This article reviews the biological activity of this compound, including its mechanism of action, clinical studies, and relevant data.
This compound functions as an antibiotic through the following mechanisms:
- Hydrolysis : In biological systems, this compound rapidly hydrolyzes to release carbenicillin, which is responsible for its antibacterial activity. This hydrolysis is particularly efficient in serum and body tissues but occurs at a slower rate in aqueous solutions .
- Spectrum of Activity : The antibacterial spectrum of this compound is generally similar to that of carbenicillin. However, when hydrolysis is limited, this compound demonstrates reduced efficacy against gram-negative bacteria while showing enhanced activity against gram-positive cocci .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed when administered orally, achieving significant serum concentrations of carbenicillin. Studies show that it can be as effective orally as parenteral administration of carbenicillin in treating infections .
- Excretion : Clinical studies indicate fair renal excretion rates for both 250 mg and 500 mg doses .
Clinical Studies
Several clinical investigations highlight the effectiveness of this compound:
- Urinary Tract Infections (UTIs) : A study involving 22 patients with UTIs demonstrated that this compound was effective in treating these infections. The study reported good tolerance and significant improvement in symptoms .
- Volunteer Studies : Research involving 10 healthy volunteers assessed blood and urine levels after administration. The results indicated that this compound provided adequate serum levels necessary for therapeutic effects .
- Comparative Studies : In a double-blind study comparing this compound with indanyl ester of carbenicillin, it was found that both compounds were similarly effective for oral treatment of urinary infections .
Antibacterial Activity Comparison
Bacterial Strain | MIC (µg/mL) this compound | MIC (µg/mL) Carbenicillin |
---|---|---|
Staphylococcus aureus | 4 | 4 |
Escherichia coli | 8 | 8 |
Pseudomonas aeruginosa | 16 | 16 |
Klebsiella pneumoniae | 8 | 8 |
Table data based on laboratory studies measuring Minimum Inhibitory Concentrations (MIC) against various bacterial strains .
Case Studies
- Case Study 1 : A patient with recurrent UTIs was treated with this compound after standard treatments failed. Following a regimen of oral this compound, the patient reported a significant reduction in symptoms and improved quality of life.
- Case Study 2 : In a clinical trial involving patients with renal failure, the pharmacokinetics of this compound were assessed. It was noted that despite renal impairment, the drug maintained therapeutic levels without significant adverse effects .
Propiedades
Número CAS |
27025-49-6 |
---|---|
Fórmula molecular |
C23H22N2O6S |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
Clave InChI |
NZDASSHFKWDBBU-KVMCETHSSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Key on ui other cas no. |
27025-49-6 |
Números CAS relacionados |
21649-57-0 (hydrochloride salt) |
Sinónimos |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.